molecular formula C9H10BrN B1346280 2-Bromo-3-(3-methyl-2-pyridyl)-1-propene CAS No. 951886-92-3

2-Bromo-3-(3-methyl-2-pyridyl)-1-propene

Cat. No.: B1346280
CAS No.: 951886-92-3
M. Wt: 212.09 g/mol
InChI Key: CFALGCFOMMDHHE-UHFFFAOYSA-N
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Description

2-Bromo-3-(3-methyl-2-pyridyl)-1-propene is an organic compound that features a bromine atom attached to a propene chain, which is further connected to a pyridine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(3-methyl-2-pyridyl)-1-propene typically involves the bromination of 3-(3-methyl-2-pyridyl)-1-propene. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:

  • Dissolve 3-(3-methyl-2-pyridyl)-1-propene in an appropriate solvent such as carbon tetrachloride or chloroform.
  • Add N-bromosuccinimide and a catalytic amount of azobisisobutyronitrile.
  • Reflux the mixture for several hours until the reaction is complete.
  • Purify the product by column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield. The use of safer and more environmentally friendly solvents and reagents is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(3-methyl-2-pyridyl)-1-propene can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Elimination: The compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: The pyridine ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Elimination: Strong bases like sodium hydride or potassium tert-butoxide in solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic substitution: Substituted pyridyl propene derivatives.

    Elimination: Alkenes such as 3-(3-methyl-2-pyridyl)-1-propene.

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

Scientific Research Applications

2-Bromo-3-(3-methyl-2-pyridyl)-1-propene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.

    Biological Studies: Studied for its interactions with biological molecules and potential biological activity.

    Industrial Applications: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(3-methyl-2-pyridyl)-1-propene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound loses a hydrogen atom and a bromine atom, forming a double bond. The pyridine ring can participate in various interactions with biological molecules, potentially affecting enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-(3-methyl-2-pyridyl)-1-propene
  • 2-Chloro-3-(3-methyl-2-pyridyl)-1-propene
  • 2-Iodo-3-(3-methyl-2-pyridyl)-1-propene

Uniqueness

2-Bromo-3-(3-methyl-2-pyridyl)-1-propene is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro or iodo analogs. The methyl group on the pyridine ring also influences its chemical properties and reactivity, making it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

2-(2-bromoprop-2-enyl)-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c1-7-4-3-5-11-9(7)6-8(2)10/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFALGCFOMMDHHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641245
Record name 2-(2-Bromoprop-2-en-1-yl)-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951886-92-3
Record name 2-(2-Bromoprop-2-en-1-yl)-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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